Menaquinone 7-d7

Übersicht

Beschreibung

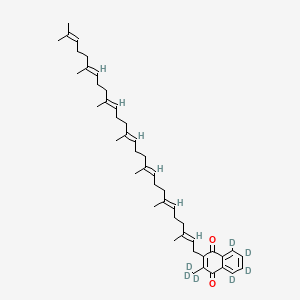

Menaquinone 7-d7, also known as Vitamin K2-7, is a form of Vitamin K2 that is characterized by the presence of seven isoprenoid units in its side chain. This compound is a deuterated form of Menaquinone-7, where seven hydrogen atoms are replaced by deuterium. This compound is a fat-soluble vitamin that plays a crucial role in various physiological processes, including bone health and cardiovascular function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Menaquinone 7-d7 can be synthesized through both chemical and biological methods. The chemical synthesis involves the use of deuterated precursors to introduce deuterium atoms into the molecule. One common method is the hydrogenation of deuterated naphthoquinone derivatives in the presence of a palladium catalyst. The reaction conditions typically involve high pressure and temperature to achieve the desired level of deuteration .

Industrial Production Methods

Industrial production of this compound often relies on fermentation processes using bacterial strains such as Bacillus subtilis. The fermentation medium is optimized to enhance the yield of this compound, and the product is extracted using organic solvents. The purity of the final product is ensured through various purification techniques, including chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Menaquinone 7-d7 undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Oxidation: this compound can be oxidized to form menaquinone epoxides.

Reduction: The compound can be reduced to form dihydromenaquinone derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, where the isoprenoid side chain is modified.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Halides, thiols

Major Products

Oxidation: Menaquinone epoxides

Reduction: Dihydromenaquinone derivatives

Substitution: Modified isoprenoid side chains

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Menaquinone 7-d7 exerts its effects by activating Vitamin K-dependent proteins, which play a crucial role in calcium metabolism. One of the key proteins activated by this compound is osteocalcin, which is involved in the mineralization of bone tissue. By activating osteocalcin, this compound helps ensure that calcium is properly deposited in the bones, promoting bone strength and reducing the risk of osteoporosis .

In the cardiovascular system, this compound activates matrix Gla protein, which inhibits the calcification of arterial walls. This helps reduce the risk of arterial stiffness and atherosclerosis .

Vergleich Mit ähnlichen Verbindungen

Menaquinone 7-d7 is part of the larger family of menaquinones, which includes several compounds with varying numbers of isoprenoid units. Some similar compounds include:

Menaquinone-4 (MK-4): This compound has four isoprenoid units and is known for its shorter half-life compared to this compound.

Menaquinone-9 (MK-9): With nine isoprenoid units, MK-9 has a longer half-life than this compound.

Phylloquinone (Vitamin K1): This compound is found in green leafy vegetables and is primarily involved in blood clotting.

This compound is unique due to its longer half-life and higher bioavailability, making it a preferred choice for supplementation to achieve optimal Vitamin K2 levels .

Biologische Aktivität

Menaquinone 7-d7 (MK-7-d7), a deuterated form of menaquinone-7 (MK-7), is a vitamin K2 compound that has garnered significant attention for its biological activities, particularly in bone health, cardiovascular function, and various metabolic processes. This article provides a detailed overview of the biological activity of MK-7-d7, supported by research findings, data tables, and case studies.

Overview of this compound

Menaquinone-7 is one of the most bioavailable forms of vitamin K2, with a longer half-life compared to phylloquinone (vitamin K1). The deuterated form, MK-7-d7, is used in studies to trace metabolic pathways and assess the pharmacokinetics of vitamin K compounds in human subjects. MK-7 plays a critical role in the carboxylation of proteins involved in calcium metabolism, such as osteocalcin and matrix Gla-protein (MGP), which are essential for bone mineralization and vascular health.

MK-7 functions primarily through the following mechanisms:

- Protein Carboxylation : MK-7 acts as a cofactor for the enzyme gamma-glutamyl carboxylase, facilitating the conversion of undercarboxylated osteocalcin (ucOC) to its carboxylated form (cOC). This process enhances calcium binding in bones and reduces vascular calcification.

- Anti-inflammatory Effects : MK-7 has been shown to suppress pro-inflammatory cytokines such as IL-1α, IL-1β, and TNF-α, which are implicated in various chronic diseases including cardiovascular diseases and osteoporosis.

- Bone Health : Clinical studies indicate that MK-7 supplementation can improve bone mineral density and reduce fracture risk by upregulating osteoprotegerin (OPG), which inhibits osteoclast activity.

Pharmacokinetics and Bioavailability

A study utilizing LC-MS/MS methods demonstrated that MK-7-d7 has a significantly longer half-life than phylloquinone, allowing for sustained availability in the bloodstream. This characteristic enhances its efficacy in clinical applications related to bone and cardiovascular health .

| Parameter | Menaquinone-7 | Phylloquinone |

|---|---|---|

| Half-Life | Several days | 1–2 hours |

| Bioavailability | High | Moderate |

Clinical Studies

-

Arterial Stiffness in Hemodialysis Patients :

A multicenter randomized trial involving 96 chronic hemodialysis patients assessed the impact of MK-7 supplementation on arterial stiffness. The results indicated that while there was no significant change in overall cohort cfPWV (carotid-femoral pulse wave velocity), diabetic patients showed a notable reduction in stiffness with MK-7 supplementation . -

Bone Health :

In another study focusing on Japanese subjects, participants consuming 100 mg or more of MK-7 daily showed significant improvements in the cOC/ucOC ratio compared to placebo groups. This suggests enhanced bone health through improved vitamin K status .

Case Study 1: Osteoporosis Management

A 12-month intervention with MK-7-d7 was conducted among postmenopausal women with osteoporosis. Participants receiving daily doses showed improved bone mineral density (BMD) compared to those on standard calcium supplementation alone.

Case Study 2: Cardiovascular Health

In elderly patients with cardiovascular disease risk factors, MK-7-d7 supplementation resulted in decreased arterial stiffness and improved vascular elasticity over six months. These findings underscore the potential cardiovascular benefits of vitamin K2 supplementation.

Eigenschaften

IUPAC Name |

5,6,7,8-tetradeuterio-2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H64O2/c1-34(2)18-12-19-35(3)20-13-21-36(4)22-14-23-37(5)24-15-25-38(6)26-16-27-39(7)28-17-29-40(8)32-33-42-41(9)45(47)43-30-10-11-31-44(43)46(42)48/h10-11,18,20,22,24,26,28,30-32H,12-17,19,21,23,25,27,29,33H2,1-9H3/b35-20+,36-22+,37-24+,38-26+,39-28+,40-32+/i9D3,10D,11D,30D,31D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKQPZMEYJZGPI-HRQALKRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H64O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857960 | |

| Record name | 2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-Heptamethyloctacosa-2,6,10,14,18,22,26-heptaen-1-yl]-3-(~2~H_3_)methyl(~2~H_4_)naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

656.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233937-31-9 | |

| Record name | 2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-Heptamethyloctacosa-2,6,10,14,18,22,26-heptaen-1-yl]-3-(~2~H_3_)methyl(~2~H_4_)naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.